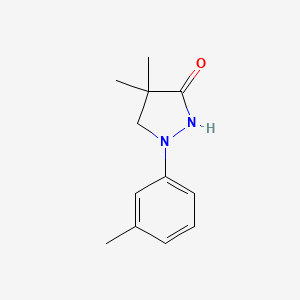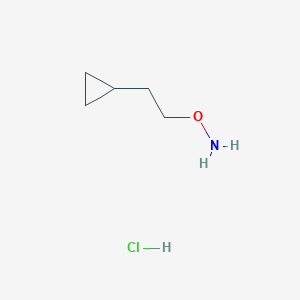
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁NO·HCl It is a hydrochloride salt of O-(2-cyclopropylethyl)hydroxylamine, characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylcarbinol, which is converted to cyclopropylcarbinyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Hydroxylamine: The cyclopropylcarbinyl chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium carbonate (Na₂CO₃) to yield O-(2-cyclopropylethyl)hydroxylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropylcarbinol and hydroxylamine hydrochloride are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds under appropriate conditions.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the specific substitution reaction, but bases like Na₂CO₃ or catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of cyclopropyl groups on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The cyclopropyl group can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications.
Comparación Con Compuestos Similares
Similar Compounds
- O-(2-Cyclopropylmethyl)hydroxylamine hydrochloride
- O-(2-Cyclopropylpropyl)hydroxylamine hydrochloride
- O-(2-Cyclopropylbutyl)hydroxylamine hydrochloride
Uniqueness
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is unique due to its specific chain length and the presence of a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
854382-74-4 |
|---|---|
Fórmula molecular |
C5H12ClNO |
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
O-(2-cyclopropylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-7-4-3-5-1-2-5;/h5H,1-4,6H2;1H |
Clave InChI |
VOPCFSLTAOCPJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


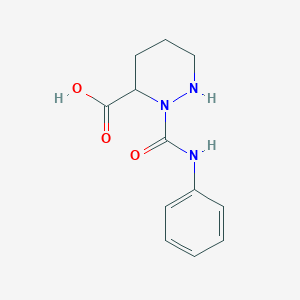
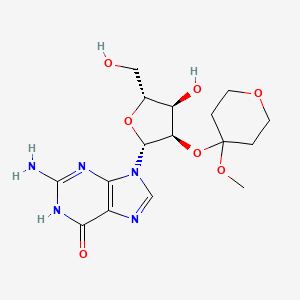
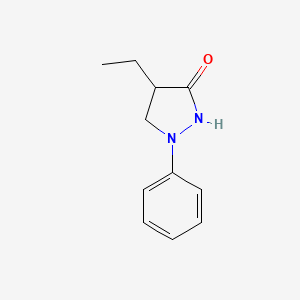
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
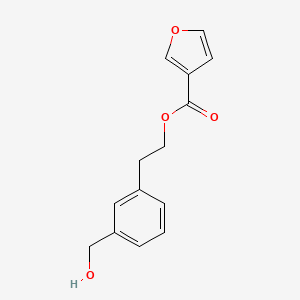

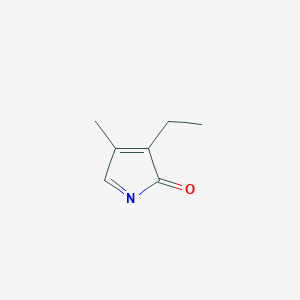
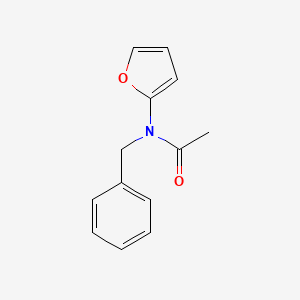
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
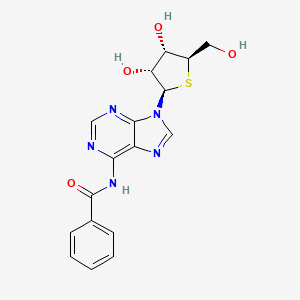
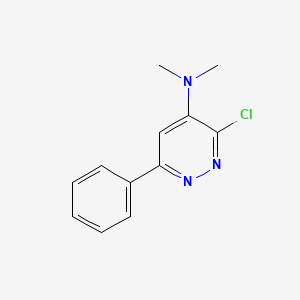
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
